![molecular formula C12H13ClN4 B1481384 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline CAS No. 2098038-67-4](/img/structure/B1481384.png)
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Overview
Description
The compound 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline features a partially saturated imidazo[1,2-a]pyrazine core with a chlorine substituent at position 3 and an aniline group at position 7(8H). This structure combines a heterocyclic scaffold with aromatic and halogenated motifs, which are common in medicinal chemistry for modulating bioactivity and physicochemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with enzymes like xanthine oxidase .
Mode of Action
It has been observed that similar compounds can chemiluminesce in the presence of the xanthine–xanthine oxidase system . This suggests that the compound might interact with its targets and undergo a chemical reaction that results in the emission of light.
Result of Action
Similar compounds have been used to assess superoxide formation in various conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .
Action Environment
It has been observed that similar compounds can chemiluminesce in aqueous solutions with a ph range of 5–65 , suggesting that the compound’s activity may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), exhibiting dual inhibitory activity . These interactions are crucial as they can modulate various signaling pathways and epigenetic modifications, making the compound a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit cell proliferation in cancer cell lines such as K562 and Hut78 . The compound influences cell signaling pathways by inhibiting PI3K, which is involved in cell growth and survival, and HDAC, which affects gene expression through epigenetic modifications . This dual inhibition leads to altered gene expression and reduced cellular metabolism, ultimately resulting in decreased cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3K and HDAC . The compound inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . Additionally, it inhibits HDAC, leading to increased acetylation of histones and other proteins, which can alter gene expression and promote apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that the compound maintains its efficacy over extended periods, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including weight loss and mild organ toxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain cellular compartments, such as the nucleus, where it exerts its inhibitory effects on HDAC . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the nucleus, where it interacts with HDAC and modulates gene expression . Additionally, it may be found in other cellular compartments, such as the cytoplasm, where it can interact with PI3K and influence signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations .
Biological Activity
The compound 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is a derivative of imidazo[1,2-a]pyrazine, a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, particularly in antimalarial and anticancer contexts.
Structural Characteristics
The molecular formula of this compound is C10H11ClN4, with a molecular weight of approximately 220.68 g/mol. Its unique structure features a chloro-substituted imidazo[1,2-a]pyrazine moiety which is critical for its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimalarial Activity
Studies have shown that derivatives of imidazolopyrazines, including this compound, possess potent antimalarial properties. For instance:
- Parasitemia Reduction : In preclinical models, certain derivatives exhibited over 99% reduction in parasitemia at low doses (30 mg/kg) .
- Mechanism of Action : The proposed mechanism involves interference with metabolic pathways in malaria parasites, although specific pathways for this compound remain to be fully elucidated.
Anticancer Potential
The imidazo[1,2-a]pyrazine core has been associated with anticancer activity:
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer). For example:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Molecular Docking Studies
Molecular docking studies suggest that this compound may effectively bind to specific enzymes or receptors involved in disease processes. This binding could elucidate its mechanism of action and guide future research into its therapeutic potential.
Q & A
Q. What are the established synthetic routes for 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves palladium-catalyzed amination and HATU-mediated coupling. For example:
- Step 1 : Palladium-catalyzed amination of a brominated precursor with an aniline derivative under inert conditions (e.g., N₂ atmosphere) .
- Step 2 : Reduction of intermediates using palladium on carbon (Pd/C) in methanol or ethanol .
- Step 3 : HATU-mediated coupling with protected amino acids (e.g., N-Boc-dimethylglycine) followed by TFA deprotection .
Key Variables :
- Catalyst Loading : Pd(OAc)₂ (5–10 mol%) with Xantphos as a ligand improves regioselectivity .
- Solvent Systems : DCM or dioxane for coupling steps; MeOH for reductions.
- Temperature : Room temperature for amination; reflux for cyclization steps .
Yield Optimization : Use of excess bromine (1.4 equiv) in acetic acid enhances halogenation efficiency (up to 85% yield) .
Q. How can researchers resolve contradictions in reported IC₅₀ values for analogs of this compound in antimalarial assays?
Advanced Research Question
Contradictions often arise from structural modifications, assay protocols, or pharmacokinetic variability.
Methodological Approach :
Structural Analysis : Compare substituents on the imidazo[1,2-a]pyrazine core. For example:
- Chlorophenyl vs. Fluorophenyl : Chlorine at the 3-position (IC₅₀ = 10–30 nM for 3D7 strain) improves activity over fluorine derivatives (IC₅₀ = 1,270–3,360 nM) .
- Methyl Groups : 8,8-Dimethyl substitution (e.g., GNF179) enhances metabolic stability but reduces solubility (logP = 4.83) .
Assay Conditions :
- Parasite Strain Sensitivity : IC₅₀ values vary between 3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains .
- Solubility Adjustments : Use of 10 mM DMSO stock solutions with <0.1% final concentration to avoid solvent interference .
Data Reconciliation Table :
Substituent (R) | IC₅₀ (3D7, nM) | IC₅₀ (W2, nM) | Reference |
---|---|---|---|
4-Fluorophenyl | 1,270 | 1,702 | |
4-Chlorophenyl | 10 | 30 | |
8,8-Dimethyl | 120* | 150* | |
*In vivo efficacy data from murine models. |
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., δ 7.59–7.56 ppm for aromatic protons) .
- HRMS : Validates molecular ions (e.g., [M+H]⁺ = 446.2 for methyl-substituted analogs) .
- Elemental Analysis : Matches calculated vs. experimental values (e.g., %C: 47.07/47.19; %N: 12.33/12.34) .
- HPLC Purity : Mass-triggered prep HPLC with >95% purity thresholds for biological testing .
Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?
Advanced Research Question
SAR Insights :
- Hydrogen Bond Acceptors : Increasing HBA count (e.g., from 4 to 5) improves target binding but may reduce BBB penetration .
- Lipophilicity : LogP >4 correlates with poor aqueous solubility (e.g., GNF179 requires 10 mM DMSO stock) .
- Metabolic Stability : 8,8-Dimethyl groups reduce CYP450-mediated oxidation, extending half-life in vivo .
Experimental Design :
In Silico Modeling : Use tPSA (76.18 Ų) and molecular complexity (606) to predict permeability .
Microsomal Assays : Test liver microsome stability with NADPH cofactors to identify metabolic hotspots .
Q. What strategies mitigate solubility challenges during in vivo testing?
Advanced Research Question
- Prodrug Approaches : Introduce phosphate esters or carbamate-protected amines for enhanced aqueous solubility .
- Formulation Adjustments : Use co-solvents like PEG-400 or cyclodextrin-based carriers for IP/IV administration .
- Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates (e.g., GNF179 + 3HCl) .
Case Study :
- GNF179 : Despite low solubility (10 mM in DMSO), pharmacokinetic studies achieved a plasma Cmax of 1.2 µM in mice via PEG-400 formulations .
Q. How do stereochemical considerations impact the synthesis of related analogs?
Advanced Research Question
- Chiral Intermediates : Use of tert-butyl carbamate protection ensures retention of stereochemistry during HATU coupling .
- Racemization Risks : Monitor diastereomer formation via chiral HPLC (e.g., 823817-55-6 impurity standard) .
Mitigation :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The imidazo[1,2-a]pyrazine core is shared among several analogs, but substituents and saturation levels differ significantly:
*Calculated based on formula C₁₂H₁₂ClN₅ (estimated).
†Calculated from reaction data.
Key Observations:
- Halogenation: The target compound’s 3-Cl group may offer a balance between steric bulk and electronic effects compared to bulkier substituents like 3-Br in mCMQ069 analogs or 3-(4-fluoroanilino) in ganaplacide. Chlorine’s moderate electronegativity could enhance binding affinity in target proteins compared to fluorine .
- Aromatic Moieties: The aniline group in the target compound differs from pyridinamine () and fluorophenyl groups ().
Antimalarial Activity:
- Ganaplacide () and mCMQ069 analogs () demonstrate potent antimalarial activity attributed to their fluorinated aryl groups and optimized lipophilicity. The target compound’s aniline group could reduce metabolic stability compared to ganaplacide’s fluorinated substituents, which resist oxidative degradation .
- Safety : Analogs with fluorophenyl groups () exhibit warnings for toxicity (H302: harmful if swallowed), suggesting that the target compound’s aniline group may require evaluation for similar risks .
Physicochemical Properties
- Solubility : The aniline group in the target compound likely enhances water solubility compared to tert-butyl esters () but may reduce membrane permeability relative to fluorophenyl analogs ().
- logP : Estimated logP for the target compound (~2.5) is lower than ganaplacide’s (~3.8), reflecting reduced lipophilicity due to the absence of fluorinated groups.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically starts from protected glycine derivatives and appropriately substituted bromides, proceeding through alkylation, cyclization, and functional group transformations to build the bicyclic core and install the aniline substituent.
Step 1: Alkylation
The initial step involves the alkylation of a Cbz-protected glycine derivative with a bromide precursor. This forms an intermediate adduct that sets the stage for cyclization.Step 2: Cyclization to Imidazole Core
The adduct undergoes reflux with ammonium acetate in toluene, using a Dean–Stark apparatus to remove water and drive the formation of the imidazole ring, yielding the imidazole intermediate.Step 3: N-Alkylation and Cyclization to Piperazine
Regioselective N-alkylation of the imidazole intermediate with ethyl 2-bromoacetate or methallyl chloride is performed. This is followed by a one-pot deprotection/cyclization sequence to form the lactam or piperazine core.Step 4: Reduction and Amidation
The lactam is reduced using borane complexes to yield the corresponding amine. This amine is then coupled with N-Boc-protected glycine or other amino acid derivatives via HATU-mediated amidation.Step 5: Halogenation and Amination
Bromination of the intermediate is carried out to introduce a halogen substituent, which serves as a handle for palladium-catalyzed Buchwald–Hartwig amination with substituted anilines, including 3-chloroaniline derivatives.Step 6: Final Deprotection
The final step involves deprotection (e.g., Boc removal) to furnish the target compound with the desired substitution pattern on the imidazo[1,2-a]pyrazine core.
Detailed Synthetic Routes and Yields
Synthesis of 8-Substituted Imidazolopiperazines (Relevant to Target Compound)
Step | Reaction Description | Key Reagents/Conditions | Intermediate/Product | Yield (%) |
---|---|---|---|---|
1 | Alkylation of Cbz-protected glycine with bromide | Cbz-protected glycine derivative, bromide, base | Adduct intermediate | Not specified |
2 | Cyclization to imidazole | NH4OAc, toluene, reflux, Dean–Stark apparatus | Imidazole intermediate | Not specified |
3 | N-alkylation with ethyl 2-bromoacetate | Ethyl 2-bromoacetate, base | N-alkylated intermediate | Not specified |
4 | One-pot deprotection/cyclization | Acid or base conditions | Lactam core | Not specified |
5 | Reduction of lactam | Borane-THF complex | Amine intermediate | Not specified |
6 | Amidation with N-Boc-glycine | HATU, base | Amide intermediate | Not specified |
7 | Bromination | Brominating agent (e.g., NBS) | Brominated intermediate | Not specified |
8 | Buchwald–Hartwig amination with substituted aniline | Pd2(dba)3 catalyst, ligand, base, substituted aniline | Aminated product | Not specified |
9 | Deprotection | TFA or similar acid | Final compound | Overall yield ~17% (9 steps) |
This sequence was reported with an overall yield of approximately 17% over nine steps for compounds structurally related to the target molecule.
Alternative Cyclization Approaches for Dimethyl-Substituted Analogues
For analogues with 6,6-dimethyl substitution on the piperazine ring, the cyclization step was challenging and required harsh conditions:
Treatment of the N-alkylated intermediate with a 5:1 mixture of acetic acid and methanesulfonic acid at 210 °C facilitated intramolecular hydroamination and simultaneous carbamate deprotection.
The yield for this cyclization was moderate (~39%) despite harsh conditions.
Subsequent amidation, bromination, and amination steps followed similar protocols to the non-methylated analogues but with lower overall yields (~3.7% over six steps).
Synthesis of 5,5-Dimethyl Analogues
Required N-PMB protection prior to NaH-mediated bis-methylation at the 5-position.
Lactam reduction and subsequent amidation, bromination, and amination steps were analogous to other routes.
Summary Table of Key Intermediates and Reactions
Intermediate | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
Cbz-protected glycine derivative + bromide | Alkylation | Base, solvent | Formation of alkylated adduct |
Alkylated adduct | Cyclization | NH4OAc, toluene, reflux, Dean–Stark | Formation of imidazole ring |
Imidazole intermediate | N-alkylation | Ethyl 2-bromoacetate or methallyl chloride | Introduction of alkyl substituent |
N-alkylated intermediate | Cyclization/deprotection | Acid/base, heat | Formation of lactam or piperazine core |
Lactam | Reduction | Borane-THF complex | Conversion to amine |
Amine | Amidation | HATU, N-Boc amino acid | Introduction of amide substituent |
Amide intermediate | Bromination | Brominating agent | Installation of halogen for amination |
Brominated intermediate | Buchwald–Hartwig amination | Pd catalyst, substituted aniline | Introduction of aniline substituent |
Aminated intermediate | Deprotection | TFA or acid | Final compound formation |
Properties
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-4-2-1-3-9(10)14/h1-4,7H,5-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXHTKNVWXYWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.